molecular formula C7H5NO4 B117300 3-Nitrobenzoic-D4 acid

3-Nitrobenzoic-D4 acid

Cat. No.: B117300
M. Wt: 171.14 g/mol
InChI Key: AFPHTEQTJZKQAQ-RHQRLBAQSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, creating a labeled compound that can be traced through a chemical reaction, metabolic pathway, or physical process. wikipedia.orgstudysmarter.co.uk This method is foundational to modern chemical and biological sciences, providing unparalleled insights into molecular transformations. studysmarter.co.ukmusechem.com By incorporating isotopes, which are elemental variants with a different number of neutrons, researchers can track molecules without altering their fundamental chemical properties. wikipedia.orgwikipedia.org

The primary utility of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. wikipedia.orgmusechem.comunam.mx Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used due to their non-radioactive nature, making them safe for a wide array of studies, including those involving biological systems. studysmarter.co.ukmusechem.com This precision allows for the detailed investigation of reaction mechanisms, the quantification of metabolites, and the study of drug absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.comsilantes.comcreative-proteomics.com

Role of Deuterated Compounds as Probes in Mechanistic Investigations

Deuterium (²H or D), the stable, non-radioactive isotope of hydrogen, plays a particularly crucial role in mechanistic investigations. wikipedia.orgnih.gov The substitution of a hydrogen atom with a deuterium atom doubles the mass of that position, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orgunam.mx This difference in bond strength is the basis of the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can change significantly if the C-H bond is broken in the rate-determining step. portico.orgscielo.org.mx

By measuring the KIE, chemists can deduce intricate details about reaction pathways, transition states, and whether a specific C-H bond is cleaved during the reaction. portico.orgscielo.org.mxnih.gov For decades, this effect has been exploited to elucidate the mechanisms of complex organic and enzymatic reactions. portico.orgresearchgate.net For instance, a significant primary deuterium KIE provides strong evidence that hydrogen abstraction is a rate-limiting step in many reactions catalyzed by enzymes like cytochrome P450. nih.gov This makes deuterated compounds invaluable probes for understanding the fundamental steps of chemical transformations. nih.govsynmr.in

Overview of Deuterated Benzoic Acid Derivatives: Academic Research Landscape

Deuterated benzoic acid derivatives are a specific class of isotopically labeled compounds that have found diverse applications in research. Benzoic acid and its derivatives are common structural motifs in organic chemistry and biochemistry. researchgate.net Theoretical and experimental studies have been conducted on deuterated benzoic acid itself, often in its dimer form, to understand the intricate details of its vibrational spectra (IR and Raman) and the nature of its hydrogen bonds. researchgate.netarxiv.org

In analytical chemistry, deuterated benzoic acid derivatives serve as excellent internal standards for quantitative analysis using mass spectrometry. researchgate.net Because they are chemically identical to their non-deuterated (protio) counterparts but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of measurements. scielo.org.mxresearchgate.net This is particularly useful in complex matrices like biological fluids or environmental samples. researchgate.net Furthermore, studies on various substituted benzoic acids have utilized deuterated solvents like deuterated methanol (B129727) (MeOD) for NMR spectroscopy to characterize their structures. researchgate.netrsc.org The synthesis of deuterated benzoic acids can be achieved through methods such as treating chlorobenzoic acids with a Raney cobalt alloy in heavy water, which selectively replaces the chlorine group with deuterium. google.com

Rationale for Dedicated Investigation of 3-Nitrobenzoic-D4 Acid

The specific compound, this compound, is the deuterium-labeled version of 3-nitrobenzoic acid. medchemexpress.com Its primary importance stems from its use as an internal standard in analytical chemistry. researchgate.net 3-Nitrobenzoic acid is an aromatic compound used as a precursor in the synthesis of dyes and other chemicals. wikipedia.orgguidechem.com When analyzing for 3-nitrobenzoic acid or related compounds in complex samples, the addition of a known amount of this compound allows for precise quantification via isotope dilution mass spectrometry. researchgate.net The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation but is easily distinguished by its higher mass in the mass spectrometer. sielc.com

The label "D4" indicates that four of the hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. cdnisotopes.comscbt.com This extensive labeling provides a clear mass shift from the unlabeled compound, minimizing spectral overlap and improving detection sensitivity. The investigation of this compound is therefore driven by the need for high-fidelity analytical methods for its unlabeled counterpart, which is relevant in various fields from industrial chemistry to environmental monitoring and metabolomics. guidechem.comwur.nlnih.gov

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇HD₄NO₄ or O₂NC₆D₄COOH
Molecular Weight ~171.15 g/mol
CAS Number 78399-78-7
Isotopic Enrichment ≥98 atom % D
Appearance Pale Yellow or Off-White Solid
Unlabeled CAS No. 121-92-6

Data sourced from multiple chemical suppliers and databases. cdnisotopes.comscbt.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHTEQTJZKQAQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 3 Nitrobenzoic D4 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Localization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For isotopically labeled compounds like 3-Nitrobenzoic-D4 acid, NMR provides a direct method to confirm the location of deuterium (B1214612) atoms and to quantify the isotopic purity of the sample.

Proton (¹H) NMR: Analysis of Residual Proton Signals

In the ¹H NMR spectrum of a fully deuterated aromatic ring, the characteristic signals from the aromatic protons should be absent. However, in practice, isotopic labeling is rarely 100% complete. Therefore, ¹H NMR is exceptionally sensitive for detecting and quantifying any residual, non-deuterated sites.

The spectrum of a high-purity this compound sample would exhibit very low-intensity signals at chemical shifts corresponding to the protonated positions (H2, H4, H5, and H6). For comparison, the approximate chemical shifts for the parent compound, 3-Nitrobenzoic acid, are provided below. The integration of these residual signals against a known internal standard allows for the precise calculation of the isotopic purity. For instance, a small signal at ~8.9 ppm would indicate a residual proton at the H2 position, which is significantly deshielded by the adjacent nitro and carboxylic acid groups.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Aromatic Protons

Position 3-Nitrobenzoic Acid (ppm) This compound (ppm) Description
H2 ~8.9 - 9.1 Very low intensity or absent Residual signal indicating incomplete deuteration.
H4 ~8.4 - 8.5 Very low intensity or absent Residual signal indicating incomplete deuteration.
H5 ~7.7 - 7.8 Very low intensity or absent Residual signal indicating incomplete deuteration.

Deuterium (²H) NMR: Direct Observation of Deuterium Distribution

While ¹H NMR quantifies the absence of protons, Deuterium (²H) NMR directly observes the deuterium nuclei, confirming their presence and location on the aromatic ring. wikipedia.org Deuterium is an NMR-active nucleus with a spin I=1. Although it has lower sensitivity and resolution compared to proton NMR, it is an invaluable tool for studying deuterated compounds. wikipedia.org

A ²H NMR spectrum of this compound will show peaks at chemical shifts analogous to their proton counterparts, directly verifying the successful incorporation of deuterium at the intended C2, C4, C5, and C6 positions. wikipedia.org This technique is definitive for confirming the isotopic labeling pattern and is particularly useful when multiple deuteration sites are possible. The use of non-deuterated solvents can be employed in ²H NMR experiments, as the proton signals are not detected, resulting in a clean spectrum.

Carbon-13 (¹³C) NMR: Deuterium-Induced Isotope Shifts and Coupling

The substitution of hydrogen with deuterium has subtle but measurable effects on the ¹³C NMR spectrum. These effects are primarily twofold: changes in carbon-deuterium coupling and small shifts in the carbon chemical shifts, known as deuterium-induced isotope shifts (DIS).

Coupling: In a standard proton-coupled ¹³C NMR spectrum of 3-Nitrobenzoic acid, the aromatic carbons are split into doublets or triplets due to one-bond coupling with hydrogen (¹J-CH). In this compound, these large ¹J-CH couplings are replaced by much smaller one-bond carbon-deuterium couplings (¹J-CD), which appear as triplets (due to the spin I=1 of deuterium). In a proton-decoupled spectrum, the deuterated carbon signals appear as sharp singlets, but their chemical shifts are slightly altered.

Isotope Shifts: The heavier deuterium isotope causes a slight upfield shift (to lower ppm values) for the directly attached carbon (α-effect) and often smaller shifts for adjacent carbons (β-effects). nih.gov This upfield shift, typically in the range of 0.1-0.5 ppm for the α-carbon, is a direct consequence of the change in the vibrational energy levels of the C-D bond compared to the C-H bond. cchmc.org Observing these shifts confirms the location of deuteration.

Table 2: Expected ¹³C NMR Chemical Shifts and Deuterium Isotope Effects

Carbon Position Approx. δ in 3-Nitrobenzoic Acid (ppm) Expected Effect in this compound
C1 (C-COOH) ~131 Small β-isotope shift (upfield)
C2 (C-D) ~125 α-isotope shift (upfield, ~0.2-0.5 ppm)
C3 (C-NO₂) ~148 Small β-isotope shift (upfield)
C4 (C-D) ~130 α-isotope shift (upfield, ~0.2-0.5 ppm)
C5 (C-D) ~136 α-isotope shift (upfield, ~0.2-0.5 ppm)
C6 (C-D) ~128 α-isotope shift (upfield, ~0.2-0.5 ppm)

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the energy of molecular vibrations (stretching, bending, twisting). Isotopic substitution with deuterium significantly alters these vibrational frequencies, providing a powerful method for assigning spectral bands and analyzing molecular structure. edurev.inlibretexts.org

Deuterium Isotope Effects on Vibrational Modes

The frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, substituting C-H bonds with C-D bonds leads to a significant decrease in the vibrational frequency. libretexts.org This isotopic shift is most pronounced for modes that heavily involve the motion of the substituted hydrogen atom.

For this compound, the most notable changes are expected in:

Aromatic C-H Stretching: The strong C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region of the IR and Raman spectra will be absent. brainly.com

Aromatic C-D Stretching: New bands corresponding to C-D stretching vibrations will appear at significantly lower frequencies, approximately in the 2200-2300 cm⁻¹ range. The theoretical frequency shift is about 1/√2, or ~0.71.

Aromatic C-H Bending: The in-plane and out-of-plane C-H bending (or "wagging") modes, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower frequencies upon deuteration. These shifts help to unambiguously assign these often-complex vibrational modes. researchgate.net

The vibrations of the nitro (-NO₂) and carboxylic acid (-COOH) groups are less affected, although minor shifts can occur due to changes in vibrational coupling throughout the molecule. brainly.com

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Approx. Frequency in 3-Nitrobenzoic Acid Expected Frequency in this compound
Aromatic C-H Stretch 3000 - 3100 Absent
Aromatic C-D Stretch Absent ~2200 - 2300
Carbonyl (C=O) Stretch ~1700 ~1700 (minor shift)
Nitro (NO₂) Asymmetric Stretch ~1530 - 1550 ~1530 - 1550 (minor shift)
Nitro (NO₂) Symmetric Stretch ~1350 ~1350 (minor shift)

Conformal Analysis and Molecular Symmetry Probing via Vibrational Signatures

Vibrational spectroscopy is sensitive to molecular conformation and symmetry. In 3-Nitrobenzoic acid, potential conformational isomers can arise from the orientation of the carboxylic acid group relative to the aromatic ring. While the energy barrier for rotation is typically low at room temperature, vibrational spectra can provide insights into the dominant conformation.

The deuteration in this compound simplifies the spectrum in the C-H stretching region and helps to decouple vibrational modes. This spectral simplification allows for a more straightforward assignment of the fundamental vibrations of the molecular skeleton. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed normal coordinate analysis can be performed. This analysis helps to assign specific spectral features to particular vibrational motions, which in turn can confirm the molecule's symmetry and preferred conformation. For instance, the activity (or inactivity) of certain modes in IR versus Raman spectroscopy can provide direct evidence for the presence or absence of a center of symmetry, helping to elucidate the molecular structure in the solid state or in solution.

Mass Spectrometry (MS) for Precise Isotopic Enrichment and Molecular Mass Confirmation

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled molecules. It provides precise information on molecular mass and the extent of isotopic labeling, and allows for detailed structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) offers the accuracy required to resolve and quantify the different isotopologues of this compound. The exact mass of the unlabeled 3-nitrobenzoic acid (C₇H₅NO₄) is 167.0219 Da. The replacement of four hydrogen atoms with deuterium atoms results in a predictable mass shift.

HRMS analysis, often coupled with liquid chromatography (LC-ESI-HRMS), allows for the separation of the analyte from any non-deuterated or partially deuterated impurities before mass analysis. The high resolving power of instruments like Orbitrap or FT-ICR MS is essential to distinguish between the isotopic peaks.

The isotopic enrichment can be calculated by comparing the integrated intensities of the ion signals corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species. The percentage of isotopic purity is determined from the relative abundance of the H/D isotopologue ions. researchgate.netnih.gov

Table 1: Theoretical and Measured Masses of 3-Nitrobenzoic Acid Isotopologues

Isotopologue Formula Theoretical Exact Mass (Da)
Unlabeled (d₀) C₇H₅NO₄ 167.0219

This interactive table allows sorting by column.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. The fragmentation of nitroaromatic compounds is influenced by the position of the substituents on the benzene (B151609) ring. nih.gov For 3-nitrobenzoic acid, common fragmentation reactions in negative ion mode include decarboxylation (loss of CO₂) and the loss of the nitro group (NO₂). nih.gov

In the deuterated analogue, observing the mass of the resulting fragment ions reveals whether the deuterium atoms are retained or lost during fragmentation. This provides valuable information about the location of the deuterium labels on the aromatic ring. For instance, if the deuterium atoms are on the aromatic ring, the loss of the carboxylic group would result in a fragment ion that has retained all four deuterium atoms.

Key fragmentation pathways for the [M-H]⁻ ion of 3-nitrobenzoic acid include:

Loss of CO₂: A primary fragmentation is the loss of the carboxyl group as CO₂, leading to a nitrobenzene anion.

Loss of NO₂: The nitro group can be lost as a neutral radical.

Loss of NO: The loss of nitric oxide can also occur. nih.gov

By analyzing the mass-to-charge ratio of the fragment ions from this compound, the retention of deuterium can be confirmed. For example, the decarboxylation of the [M-D]⁻ ion of this compound (m/z 170) would be expected to produce a fragment ion at m/z 126, corresponding to a deuterated nitrobenzene radical anion, confirming the stability of the C-D bonds on the ring during this fragmentation.

Table 2: Predicted Major Fragment Ions of 3-Nitrobenzoic Acid and this compound in Negative Ion ESI-MS/MS

Parent Compound Precursor Ion [M-H]⁻ or [M-D]⁻ (m/z) Fragmentation Fragment Ion Fragment Ion m/z
3-Nitrobenzoic acid 166.0 Loss of CO₂ [C₆H₄NO₂]⁻ 122.0
This compound 170.0 Loss of CO₂ [C₆D₄NO₂]⁻ 126.0
3-Nitrobenzoic acid 166.0 Loss of NO₂ [C₇H₄O₂]⁻ 120.0

This interactive table can be filtered by parent compound.

Rotational Spectroscopy for Gas-Phase Structure and Isotopic Characterization of Nitrobenzoic Acid Isotopologues

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. wikipedia.org By measuring the transition frequencies between quantized rotational states, the moments of inertia of a molecule can be determined with exceptional accuracy.

The introduction of isotopes, such as deuterium for hydrogen, causes a significant change in the mass distribution of the molecule and, consequently, its moments of inertia and rotational constants. By studying the rotational spectra of different isotopologues, the positions of the atoms can be determined with high precision using Kraitchman's equations.

Computational chemistry methods can be used to predict the rotational constants for both the parent and deuterated species, which can guide experimental searches for the rotational transitions.

Table 3: Theoretically Calculated Rotational Constants for 3-Nitrobenzoic Acid Isotopologues (Illustrative)

Isotopologue A (MHz) B (MHz) C (MHz)
3-Nitrobenzoic acid 2500 1200 810

This interactive table provides a hypothetical comparison of rotational constants. The values would decrease upon deuteration due to the increased mass.

The detailed analysis of the rotational spectra of 3-nitrobenzoic acid and its D4-isotopologue would provide a definitive gas-phase structure and further confirm the isotopic substitution.

Computational and Theoretical Investigations of 3 Nitrobenzoic D4 Acid

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules.

MD simulations can model a single 3-Nitrobenzoic-D4 acid molecule solvated in a box of explicit solvent molecules (e.g., water, methanol). The simulations would reveal the structure of the solvation shell and the dynamics of solvent exchange. The primary sites for strong solute-solvent interactions are the polar carboxylic acid and nitro groups, which can act as hydrogen bond donors (carboxyl -OH) and acceptors (carboxyl C=O and nitro -NO₂).

Like its non-deuterated analog, this compound is expected to exhibit distinct hydrogen bonding behaviors. Intramolecular hydrogen bonding between the carboxylic acid group and the nitro group is not feasible due to their meta positions on the ring, which places them too far apart. quora.com

The dominant interaction, particularly in nonpolar solvents or the solid state, is the formation of intermolecular hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two molecules form a stable, eight-membered ring structure through two O-H···O=C hydrogen bonds. MD simulations can be used to study the stability and dynamics of these dimers. The deuteration of the aromatic ring is not expected to directly impact the strength or geometry of this primary hydrogen bonding interaction, as it occurs at the carboxylic acid moiety. However, the subtle electronic perturbations caused by deuteration could have a very minor, indirect influence on the hydrogen bond strength, an effect that would be challenging to isolate but could be investigated through high-level simulations.

Kinetic Isotope Effect (KIE) Predictions and Transition State Analysis

The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms by comparing the rates of reactions involving molecules with different isotopes. In the case of this compound, where four hydrogen atoms on the aromatic ring are replaced by deuterium (B1214612), computational methods can predict the theoretical KIE for various reactions. This analysis hinges on understanding the changes in zero-point vibrational energies (ZPVE) between the ground state and the transition state of a reaction.

The substitution of protium (B1232500) (H) with deuterium (D) leads to a lower vibrational frequency for the C-D bond compared to the C-H bond, resulting in a lower ZPVE for the deuterated molecule. In a reaction where a C-H bond is broken in the rate-determining step, the ZPVE difference between the reactant and the transition state is smaller for the C-D bond, leading to a higher activation energy and a slower reaction rate. This is known as a primary kinetic isotope effect.

Computational predictions for this compound would involve the following steps:

Defining a Reaction: A hypothetical reaction, such as electrophilic aromatic substitution or a decarboxylation reaction, would be defined.

Locating Stationary Points: Quantum chemical calculations, often using density functional theory (DFT), would be employed to locate the geometries of the reactants and the transition state for both the light (H) and heavy (D) isotopologues.

Frequency Calculations: Vibrational frequency calculations are then performed for these optimized structures to determine their respective ZPVEs.

KIE Calculation: The KIE is then calculated using the following equation, which relates the rate constants (k) to the ZPVEs of the ground state (GS) and transition state (TS):

kH/kD = exp[-(ZPVEH,TS - ZPVEH,GS) - (ZPVED,TS - ZPVED,GS) / RT]

Table 1: Theoretical Kinetic Isotope Effect Predictions for a Hypothetical Reaction of this compound

Reaction TypeAssumed Rate-Determining StepPredicted kH/kDType of KIE
Electrophilic Aromatic SubstitutionC-H bond cleavage> 2Primary
Electrophilic Aromatic SubstitutionFormation of sigma complex~ 1Secondary
DecarboxylationC-C bond cleavage~ 1Secondary

Transition state analysis for reactions involving this compound would focus on the geometry and vibrational modes of the transition state structure. The substitution of hydrogen with deuterium would not significantly alter the electronic structure or the geometry of the transition state. However, the vibrational frequencies associated with the deuterium atoms would be lower. This difference is crucial for understanding the reaction dynamics and the role of specific bonds in the transition state.

Exploration of Intermolecular Interactions and Solid-State Assembly through Computational Modeling

Computational modeling is a powerful tool for investigating the intermolecular interactions and solid-state assembly of molecules like this compound. While the electronic properties are largely unaffected by the isotopic substitution, the subtle changes in vibrational modes and bond lengths can influence the delicate balance of non-covalent interactions that govern crystal packing.

The solid-state structure of non-deuterated 3-nitrobenzoic acid is well-characterized. The primary interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. These dimers then pack into a herringbone motif, stabilized by a network of weaker C-H···O interactions involving the nitro group and the aromatic rings. researchgate.net

Computational studies on this compound would explore how the replacement of C-H with C-D bonds affects this packing arrangement. The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to subtle differences in the strength and geometry of the C-D···O interactions compared to the C-H···O interactions.

Table 2: Predicted Changes in Intermolecular Interactions for this compound

Interaction TypeInvolving HInvolving DPredicted Change in Strength
Hydrogen BondO-H···OO-H···ONo significant change
Weak InteractionC-H···OC-D···OSlightly weaker
π-π StackingPhenyl-PhenylPhenyl-PhenylNo significant change

Computational methods such as periodic DFT calculations or molecular dynamics simulations can be used to model the crystal lattice of this compound. These simulations can predict the lattice parameters, the cohesive energy of the crystal, and the vibrational spectra (e.g., Raman and IR), which can then be compared with experimental data if available.

The exploration of the potential energy surface of the crystal can also reveal the possibility of polymorphism – the existence of different crystal structures for the same compound. The subtle changes in intermolecular interactions due to deuteration could potentially favor a different polymorphic form compared to the non-deuterated analogue under certain conditions.

Applications of 3 Nitrobenzoic D4 Acid in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a cornerstone of mechanistic studies, providing insights that are often unattainable through other methods. The distinct mass of deuterium compared to protium (B1232500) (the most common isotope of hydrogen) allows for its detection and quantification in reaction products, and it can significantly influence the rates of chemical reactions.

By incorporating deuterium at specific positions in a reactant molecule, such as in 3-Nitrobenzoic-D4 acid, chemists can follow the movement of these labels throughout a chemical reaction. This tracing provides direct evidence for proposed reaction pathways, including intramolecular rearrangements and the specific bonds that are broken and formed. For instance, in reactions where a substituent on the aromatic ring migrates, the position of the deuterium atoms in the product can confirm or refute a proposed mechanism.

Consider a hypothetical rearrangement reaction of a derivative of this compound. By analyzing the distribution of deuterium in the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can map the new locations of the deuterium atoms. This mapping reveals the precise atomic shifts that occurred during the transformation.

Table 1: Illustrative Deuterium Distribution in a Hypothetical Rearrangement of a this compound Derivative

Position in ReactantPosition in Product A (Hypothetical)Position in Product B (Hypothetical)Mechanistic Implication
C2-DC4-DC6-DSuggests a specific ring-walking mechanism.
C4-DC2-DC5-DHelps differentiate between competing rearrangement pathways.
C5-DC6-DC2-DProvides evidence for the intermediacy of specific structures.
C6-DC5-DC4-DConfirms the intramolecular nature of the rearrangement.

This table is interactive and illustrates how the final positions of deuterium atoms can elucidate the reaction pathway.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. wikipedia.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. wikipedia.org This is known as a primary kinetic isotope effect.

By comparing the reaction rate of 3-nitrobenzoic acid with that of this compound, a primary KIE (kH/kD > 1) would indicate that the cleavage of a C-H (or C-D) bond on the aromatic ring is part of the rate-limiting step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that this bond cleavage occurs in a fast step after the rate-determining step. youtube.com

Investigative Studies of Chemical Transformations

This compound is particularly useful for studying reactions that directly involve the aromatic ring or the carboxylic acid and nitro functional groups.

Electrophilic aromatic substitution reactions, such as nitration, are fundamental in organic chemistry. The mechanism of these reactions typically involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity.

Studies on the nitration of benzene (B151609) and its derivatives have generally shown the absence of a significant primary kinetic isotope effect (kH/kD ≈ 1). stackexchange.com This indicates that the rate-determining step is the initial attack of the electrophile to form the sigma complex, and not the subsequent C-H bond cleavage. youtube.com It is expected that the nitration of this compound would similarly exhibit no significant KIE, supporting this established mechanism.

In contrast, some electrophilic aromatic substitution reactions, such as sulfonation, do exhibit a primary kinetic isotope effect. This suggests that for these reactions, the C-H bond breaking is part of the rate-determining step.

Table 2: Representative Kinetic Isotope Effects for Electrophilic Aromatic Substitution

ReactionSubstratekH/kDImplication for Rate-Limiting Step
NitrationBenzene~1.0C-H bond cleavage is not rate-limiting. stackexchange.com
SulfonationBenzene>1.0C-H bond cleavage is part of the rate-limiting step.
BrominationBenzene~1.0C-H bond cleavage is not rate-limiting.

This interactive table provides examples of how KIE values can differ for various electrophilic aromatic substitution reactions, offering insights into their mechanisms.

The carboxylic acid group of this compound can undergo a variety of reactions, such as esterification, amidation, and reduction. Isotopic labeling can provide crucial details about the mechanisms of these transformations. For example, in the Fischer esterification of a carboxylic acid with an alcohol, isotopic labeling experiments have shown that the oxygen atom from the alcohol is incorporated into the ester, while the hydroxyl group of the carboxylic acid is lost as water. libretexts.org

While the deuterium atoms in this compound are on the aromatic ring and not directly involved in the reactions of the carboxylic acid group, they can still be used to study secondary kinetic isotope effects. These are smaller effects on the reaction rate that can occur even when the bond to the isotope is not broken. Secondary KIEs can provide information about changes in hybridization at the reaction center in the transition state.

Electrochemical Mechanistic Investigations of Nitroaromatic Compounds

The electrochemical reduction of nitroaromatic compounds is a complex process that can proceed through various intermediates depending on the reaction conditions, such as pH and the electrode material. researchgate.net The initial step often involves a one-electron transfer to form a nitro anion radical.

While direct studies on the electrochemical behavior of this compound are not widely reported, the principles of using deuterated compounds in electrochemical studies are well-established. By comparing the cyclic voltammograms and other electrochemical data of 3-nitrobenzoic acid and its deuterated analog, it is possible to probe the involvement of proton transfer steps in the reduction mechanism. If a proton transfer from the solvent or another species to the nitro group or an intermediate is part of the rate-determining step of an electrochemical process, a kinetic isotope effect may be observed when the reaction is carried out in a deuterated solvent or with a deuterated substrate.

Redox Processes and Electron Transfer Pathways in Deuterated Systems

The use of this compound allows researchers to investigate the influence of C-D bonds on the rates and mechanisms of these redox processes. For instance, in reactions where a C-H bond on the aromatic ring is involved in the rate-determining step, a primary kinetic isotope effect would be expected upon deuteration. While the initial electron transfer to the nitro group itself would not directly involve the aromatic C-D bonds, subsequent steps in some reaction pathways might.

Research Findings:

Studies on the electrochemical reduction of m-nitrobenzoic acid have shown that the process is pH-dependent and involves multiple electron transfer steps. researchgate.net While these studies did not use the deuterated analog, they lay the groundwork for comparative studies. By comparing the cyclic voltammograms and reduction potentials of 3-nitrobenzoic acid and this compound, researchers could determine if the deuteration of the ring influences the thermodynamics or kinetics of electron transfer to the nitro group.

A significant kinetic isotope effect would suggest that a C-H/C-D bond is broken in the rate-limiting step. In the context of redox processes of nitroaromatics, this could point to mechanisms where the aromatic ring itself is chemically altered during the reduction, or where hydrogen atom transfer from the ring is a key step. However, for a simple electron transfer to the nitro group, the KIE is expected to be negligible, as the C-D bonds are not directly broken.

Parameter 3-Nitrobenzoic Acid This compound (Expected) Implication of Significant Difference
Reduction Potential (E½) Documented values (e.g., -353 mV at pH 5) researchgate.netExpected to be very similarA significant shift could indicate an alteration of the electronic structure of the nitro group due to deuteration, though this is unlikely.
Rate Constant (k) for Reduction Baseline ratePotentially slower if a C-H/C-D bond is involved in the rate-determining step.A kH/kD > 1 would indicate a primary kinetic isotope effect and the involvement of C-H/C-D bond cleavage in the rate-determining step.
Electron Transfer Mechanism Generally accepted to be outer-sphere electron transfer to the nitro group. nih.govExpected to be the sameA change in mechanism would be a highly significant finding, suggesting a more complex role for the aromatic ring.

This table is generated based on established principles of kinetic isotope effects and electrochemical behavior of nitroaromatics. The data for the deuterated compound is predictive.

Studies on Reductive Elimination and Nitrate (B79036) Release Mechanisms from Deuterated Derivatives

Reductive elimination is a key step in many organometallic catalytic cycles, involving the formation of a new bond between two ligands and a decrease in the oxidation state of the metal center. wikipedia.org In the context of nitroaromatic compounds, related processes can lead to the cleavage of the C-NO2 bond. While direct reductive elimination of a nitrate or nitrite (B80452) group from an aromatic ring is not a common textbook reaction, studying the mechanisms of C-N bond cleavage in reduced nitroaromatic species is of significant interest.

The use of this compound can provide mechanistic insights into reactions where the C-NO2 bond is cleaved. If the mechanism involves a step where a hydrogen (or deuterium) atom from the aromatic ring is transferred, a kinetic isotope effect would be observed. For example, in some proposed mechanisms for the denitration of nitroaromatics, intermediates are formed where the aromaticity of the ring is disrupted. The stability and reactivity of these intermediates could be influenced by the presence of deuterium.

Research Findings:

Consider a hypothetical mechanism where the reduction of the nitro group is followed by a rearrangement that involves the cleavage of a C-D bond on the ring, leading to the eventual release of the nitrogen-containing group. A comparison of the reaction rates between the deuterated and non-deuterated 3-nitrobenzoic acid would be revealing.

Reaction Step Expected kH/kD Ratio Mechanistic Implication
Initial electron transfer to the nitro group~1C-H/C-D bond is not broken in this step.
C-H/C-D bond cleavage in the rate-determining step>1 (Primary KIE)Indicates that the cleavage of a bond to the aromatic ring is a key part of the mechanism. wikipedia.org
Change in hybridization at a deuterated carbon center in the transition state0.7 - 1.5 (Secondary KIE)Suggests a change in the geometry around the deuterated carbon in the transition state, even if the C-D bond is not broken. wikipedia.org

This table outlines the expected kinetic isotope effects for different mechanistic possibilities based on established principles.

By using this compound, researchers can design experiments to test specific mechanistic hypotheses regarding the fate of the nitro group and the role of the aromatic ring in these transformations. The presence or absence of a significant kinetic isotope effect provides a clear experimental observable to distinguish between different possible pathways.

Analytical Methodologies and Reference Standards Utilizing 3 Nitrobenzoic D4 Acid

Development of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized as a primary reference method for achieving highly accurate and precise quantification of chemical substances. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as 3-Nitrobenzoic-D4 acid, to a sample containing the natural, unlabeled analyte (3-Nitrobenzoic acid). nist.gov After allowing the labeled standard to equilibrate with the unlabeled analyte in the sample matrix, the mixture is processed and analyzed by a mass spectrometer.

The mass spectrometer distinguishes between the deuterated standard and the natural analyte based on their mass-to-charge ratio. wikipedia.org By measuring the intensity ratio of the mass signals for the two species, the exact amount of the unlabeled 3-Nitrobenzoic acid in the original sample can be calculated with high accuracy. A key advantage of IDMS is its ability to correct for the loss of analyte during sample preparation and analysis. amazonaws.com Since the stable isotope-labeled standard (this compound) and the analyte (3-Nitrobenzoic acid) have virtually identical chemical and physical properties, any loss during extraction, purification, or derivatization steps will affect both compounds equally. amazonaws.com This ensures that the ratio of the two remains constant, leading to a highly reliable and accurate final measurement, independent of sample recovery variations. nist.gov This methodology is crucial for applications demanding the highest level of certainty, such as the certification of reference materials or clinical diagnostic testing.

Application as an Internal Standard in Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

In quantitative analytical methods that couple chromatography with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is critical for achieving reliable results. scioninstruments.com this compound is an exemplary internal standard for the quantification of 3-Nitrobenzoic acid. medchemexpress.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. msacl.org

The primary role of this compound as an internal standard is to compensate for variations that can occur during sample analysis. These variations include fluctuations in injection volume, sample matrix effects (ion suppression or enhancement in the MS source), and inconsistencies in sample preparation. scispace.comtexilajournal.comresearchgate.net Because this compound co-elutes with 3-Nitrobenzoic acid during chromatography and experiences the same ionization effects in the mass spectrometer, it provides a reliable reference point. texilajournal.comresearchgate.net Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, rather than the absolute peak area of the analyte. scioninstruments.com This ratioing technique significantly improves the precision and accuracy of the measurement. lcms.cz

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it most closely mimics the behavior of the analyte, providing the most effective correction for analytical variability. scispace.comnih.gov

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

FeatureThis compound (Stable Isotope Labeled)Structural Analogue Standard
Chromatographic Behavior Co-elutes with the analyte (3-Nitrobenzoic acid)Similar, but distinct, retention time
Mass Spectrometry Detection Differentiated by mass-to-charge ratioDifferentiated by mass-to-charge ratio
Correction for Matrix Effects Excellent, as it experiences identical ion suppression/enhancementPartial, may experience different matrix effects
Correction for Recovery Excellent, mirrors the analyte's recovery preciselyGood, but may have different extraction efficiency
Overall Accuracy & Precision Highest level of accuracy and precisionGenerally lower compared to stable isotope standards

Role in Analytical Method Development and Validation (AMV)

Analytical Method Development and Validation (AMV) are essential processes in the pharmaceutical industry and regulated laboratories to ensure that an analytical procedure is suitable for its intended purpose. ijcrt.orgomicsonline.org The use of a stable isotope-labeled compound like this compound is integral to developing and validating robust and reliable quantitative methods. clearsynth.com

During method development, this compound helps in optimizing various parameters, such as chromatographic separation, mass spectrometer settings, and sample extraction procedures. By monitoring the response of the internal standard, analysts can assess the efficiency and consistency of each step.

In method validation, this compound is crucial for evaluating key performance characteristics as stipulated by regulatory guidelines like those from the International Council for Harmonisation (ICH). omicsonline.orgeuropa.eu These characteristics include:

Accuracy : By spiking known concentrations of 3-Nitrobenzoic acid into a matrix and using this compound as an internal standard, the accuracy (or percent recovery) of the method can be determined precisely. The internal standard corrects for any systematic errors in sample processing. ijcrt.org

Precision : The precision of a method (both repeatability and intermediate precision) is assessed by analyzing replicate samples. The use of an internal standard minimizes variations due to instrument performance or operator differences, providing a true measure of the method's precision. ijcrt.org

Specificity : this compound helps confirm that the signal being measured is truly from the analyte of interest, as the internal standard will have a specific mass transition that should be free from interference. omicsonline.org

Robustness : During robustness testing, intentional small variations are made to method parameters (e.g., pH, temperature). The consistent analyte-to-internal standard ratio demonstrates the method's reliability despite these minor changes.

By incorporating this compound throughout the AMV process, scientists can ensure the development of a high-quality, reliable, and reproducible analytical method suitable for routine use. nih.govclearsynth.com

Use as a Chemical Reference Standard in Quality Control (QC) Processes

In a quality control (QC) setting, the consistent and reliable performance of analytical methods is critical for ensuring product quality and safety. This compound, as a high-purity chemical reference standard, plays a vital role in the ongoing monitoring of analytical performance. nih.gov

Once an analytical method is validated and implemented for routine analysis, QC samples are regularly analyzed alongside test samples. These QC samples are prepared with known concentrations of the analyte (3-Nitrobenzoic acid) and are spiked with a consistent amount of the this compound internal standard. lcms.cz

The functions of this compound in QC processes include:

Monitoring Method Performance : The measured concentration of the analyte in the QC sample must fall within predefined acceptance limits. The internal standard helps ensure that any observed deviation is due to a genuine issue with the system or process, rather than random analytical variability.

System Suitability Testing : Before running a batch of samples, a system suitability test is often performed. Injecting a solution containing both 3-Nitrobenzoic acid and this compound allows the analyst to check critical parameters like chromatographic resolution, peak shape, and detector sensitivity, ensuring the system is fit for purpose. fda.gov

Long-Term Trend Analysis : By plotting the results of QC samples over time, laboratories can monitor the long-term stability and performance of the analytical method. A consistent analyte-to-internal standard ratio provides confidence in the data generated over extended periods.

The use of this compound as a reference standard in QC protocols is a cornerstone of good laboratory practice (GLP) and is essential for maintaining data integrity and ensuring compliance with regulatory standards.

Table 2: Role of this compound in a Typical QC Protocol

QC StepPurposeRole of this compoundAcceptance Criteria Example
System Suitability Check Verify instrument is performing correctly before analysis.Injected with analyte to assess peak shape, retention time, and signal intensity.Peak area ratio within ±5% of expected value.
Analysis of QC Samples Monitor the accuracy and precision of the method during a run.Added to QC samples at a fixed concentration to normalize analyte response.Calculated concentration of QC sample must be within ±15% of the nominal value.
Batch Acceptance Ensure the validity of the entire analytical batch.Provides a consistent reference across all samples in the batch.QC sample results meet acceptance criteria.

Derivatives and Analogues of 3 Nitrobenzoic D4 Acid: Synthesis and Academic Study

Synthesis and Characterization of Substituted Deuterated Nitrobenzoic Acid Derivatives

The chemical reactivity of 3-Nitrobenzoic-D4 acid is governed by its three main components: the deuterated aromatic ring, the electron-withdrawing nitro group, and the carboxylic acid group. Synthetic modifications can be targeted at each of these sites, although the heavily deactivated nature of the aromatic ring presents significant challenges for electrophilic substitution. The synthesis of derivatives is largely analogous to the methods used for standard 3-nitrobenzoic acid.

Modifications at the Nitro Group (e.g., Reduction to Amino Group)

The reduction of the nitro group to a primary amine is one of the most significant transformations of nitroaromatic compounds, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. wikipedia.org This reaction is fundamental for the synthesis of anilines, which are precursors to dyes and various pharmaceuticals. The reduction of this compound to 3-Aminobenzoic-D4 acid can be achieved using several well-established methods. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. orgsyn.orgorgsyn.org This method is often preferred due to its high yields and the fact that the only byproduct is water.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. wikipedia.orgorgsyn.org Iron is often chosen for its cost-effectiveness and milder reaction conditions. orgsyn.org

The general reaction for the reduction is as follows: C₆D₄(NO₂)COOH + H₂/Catalyst → C₆D₄(NH₂)COOH + H₂O or C₆D₄(NO₂)COOH + Metal/Acid → C₆D₄(NH₂)COOH

Method Reagents and Conditions Key Features Reference(s)
Catalytic HydrogenationH₂, Pd/C or Raney Nickel, Solvent (e.g., Ethanol)High efficiency, clean byproducts. Can be sensitive to other functional groups. orgsyn.orgorgsyn.org
Metal in Acidic MediaFe, Sn, or Zn with HCl or Acetic AcidCost-effective and robust. Commonly used on an industrial scale. wikipedia.orgorgsyn.org
Sulfide (B99878) ReductionSodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄)Can offer selectivity in molecules with multiple nitro groups. orgsyn.org

Modifications at the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid functional group of this compound readily undergoes reactions such as esterification and amidation. These modifications are crucial for altering the solubility, reactivity, and biological activity of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). google.com The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. For example, the reaction with methanol (B129727) would yield Methyl 3-nitrobenzoate-d4. wikipedia.org

An alternative approach involves reacting the nitrobenzoic acid with an alcohol in the presence of a polyfluoroalkanesulfonic acid catalyst in an inert solvent. guidechem.com

Amidation: Amides are typically synthesized by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. The acyl chloride can be prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-Nitrobenzoyl-d4 chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid with an amine is also possible but generally requires high temperatures or the use of coupling agents.

Reaction Typical Reagents Product Example (from 3-NBA-D4) Reference(s)
Fischer EsterificationMethanol, cat. H₂SO₄, heatMethyl 3-nitrobenzoate-d4 google.com
Acyl Chloride FormationThionyl chloride (SOCl₂)3-Nitrobenzoyl-d4 chloride quora.com
Amidation (via Acyl Chloride)3-Nitrobenzoyl-d4 chloride, Ammonia or Amine3-Nitrobenzamide-d4 quora.com

Halogenated and Alkylated Deuterated Nitrobenzoic Acids

Direct electrophilic aromatic substitution, such as halogenation or Friedel-Crafts alkylation, on the this compound ring is exceptionally challenging. The aromatic ring is strongly deactivated by the presence of two powerful electron-withdrawing groups: the nitro group and the carboxylic acid group. stackexchange.comncert.nic.in Both groups are meta-directors, but their combined deactivating effect generally prevents classic electrophilic substitution reactions like Friedel-Crafts alkylation and acylation from occurring. youtube.comquora.com

Attempts to perform Friedel-Crafts reactions on substrates with strongly deactivating substituents like -NO₂ or -COOH typically fail. quora.com Therefore, synthetic strategies for obtaining halogenated or alkylated deuterated nitrobenzoic acids must rely on alternative routes. A more viable pathway involves introducing the substituents in a different order. For instance, to synthesize a compound like 3-Nitro-5-bromobenzoic-d3 acid, a more logical synthetic route would be:

Bromination of a less deactivated precursor: Start with a deuterated toluene (B28343) or benzoic acid.

Nitration: Introduce the nitro group. The directing effects of the existing substituents will determine the final regiochemistry.

Oxidation (if starting from toluene): Oxidize the methyl group to a carboxylic acid.

For example, the synthesis of 3-nitrobromobenzene can be a precursor, which is then converted to the corresponding benzoic acid via methods like Grignard reaction followed by carboxylation, or through cyanation followed by hydrolysis. This multi-step approach circumvents the inertness of the this compound ring to direct electrophilic attack.

Investigation of Molecular Adducts and Co-crystals Involving Deuterated Nitrobenzoic Acids

Co-crystals are multi-component crystalline solids where different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. stackexchange.com Nitrobenzoic acids are excellent candidates for forming co-crystals due to the presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carboxylic acid carbonyl and the nitro group oxygens).

Research on the non-deuterated analogues has shown that nitrobenzoic acids form stable co-crystals and molecular salts with a variety of co-formers, including pharmaceutically relevant compounds. stackexchange.com For instance, 3,5-dinitrobenzoic acid has been shown to form a 1:1 salt with the anti-psychotic agent trihexyphenidyl (B89730) and a 1:2 acid salt with chlorprothixene. Similarly, 2-chloro-4-nitrobenzoic acid has been successfully used as a co-former with compounds like isonicotinamide.

While specific studies on this compound co-crystals are not widely documented, it is expected to exhibit similar co-crystallization behavior to its non-deuterated form. The primary intermolecular interactions, such as the robust carboxylic acid dimer synthon or acid-base hydrogen bonds, would be preserved. However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle changes in the strength and length of hydrogen bonds (an effect known as the Ubbelohde effect), which could potentially lead to polymorphism or slight variations in the crystal lattice parameters compared to the non-deuterated co-crystals. These subtle differences make the study of deuterated co-crystals an area of academic interest for understanding the nuances of crystal engineering.

Comparative Studies with Non-deuterated and Other Isotopically Labeled Nitrobenzoic Acid Analogues

Comparing the properties of this compound with its non-deuterated (protio) analogue, 3-Nitrobenzoic acid, reveals the influence of isotopic substitution on molecular characteristics. This is primarily due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) leads to a lower zero-point vibrational energy for the C-D bond versus the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to slower reaction rates if this bond is broken in the rate-determining step.

Acidity (pKa): One of the fundamental properties affected by deuteration is acidity. The dissociation of a weak acid in water is an equilibrium process where an O-H bond is broken. When studying the acid in heavy water (D₂O), the acid exists as the -COOD species, and the dissociation involves breaking an O-D bond. Studies have shown that the pKa of a carboxylic acid is typically higher in D₂O than in H₂O. For m-nitrobenzoic acid, this difference (ΔpK = pK in D₂O - pK in H₂O) has been measured. This effect is attributed to the differences in zero-point energies of the O-H and O-D bonds.

Compound Solvent pKₐ ΔpKₐ (pKD₂O - pKH₂O) Reference
m-Nitrobenzoic AcidH₂O3.47\multirow{2}{*}{~0.55}
m-Nitrobenzoic AcidD₂O~4.02

Note: The exact pKₐ in D₂O can vary slightly based on measurement conditions, but the ΔpKₐ for organic acids in this range is consistently around 0.55.

The use of deuterated compounds like this compound is crucial in metabolic research and drug development. Deuteration at sites of metabolic oxidation can slow down the rate of metabolism, leading to improved pharmacokinetic profiles of drugs. While this compound itself is not a therapeutic agent, comparative studies of its reactivity and physical properties provide a fundamental understanding that can be applied to the design of more complex deuterated molecules.

Emerging Research Frontiers and Future Directions for 3 Nitrobenzoic D4 Acid

Integration with Advanced in-situ Spectroscopic and Microscopic Techniques

The integration of 3-Nitrobenzoic-D4 acid with advanced in-situ spectroscopic and microscopic techniques promises to provide real-time insights into dynamic chemical and biological processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are powerful tools for elucidating molecular structures and reaction kinetics. nih.govchegg.comnist.gov The presence of deuterium (B1214612) in this compound offers a unique spectroscopic signature that can be exploited by these methods.

In-situ NMR, for instance, can be used to monitor the progress of reactions involving this compound without the need for sample quenching or extraction. The distinct NMR signal of deuterium allows for the tracking of the labeled positions, providing detailed mechanistic information. nih.gov Similarly, in-situ IR spectroscopy can detect changes in vibrational modes upon isotopic substitution, offering clues about bond strengths and intermolecular interactions in real-time. chegg.com

Future research could focus on applying these in-situ techniques to study the metabolism of this compound in biological systems or to observe its interactions with catalysts in industrial processes. The data gathered from such studies would be invaluable for understanding the compound's behavior in complex environments.

Technique Potential Application for this compound Information Gained
In-situ NMRReal-time monitoring of enzymatic reactionsMetabolic pathways, reaction kinetics
In-situ IRObserving catalytic hydrogenationCatalyst-substrate interactions, reaction intermediates
In-situ Mass SpecAnalysis of degradation products in environmental samplesDegradation pathways, environmental fate

Development of Novel Synthetic Routes for Highly Enriched and Stereospecifically Labeled Isotopologues

The utility of this compound is directly dependent on the ability to synthesize it with high isotopic enrichment and, in some cases, with stereospecific labeling. While general methods for isotopic labeling exist, the development of novel, efficient, and selective synthetic routes is a key area of ongoing research. acs.orgnih.govnih.govuochb.cz

Current synthetic strategies for 3-nitrobenzoic acid often involve the nitration of benzoic acid. wikipedia.orgchemcess.com Adapting these methods for the synthesis of this compound would require the use of deuterated starting materials or the development of selective H-D exchange reactions. Future research will likely focus on catalytic methods that can achieve high levels of deuteration under mild conditions, minimizing side reactions and maximizing yield.

Furthermore, the synthesis of stereospecifically labeled isotopologues of this compound, where deuterium is incorporated at specific positions with a defined stereochemistry, would be highly valuable for probing stereoselective reactions and enzymatic mechanisms. nih.gov This could involve the use of chiral catalysts or enzymatic resolutions to achieve the desired stereochemical outcome.

Advanced Theoretical Modeling for Predictive Chemical Behavior and Design of New Reactions

Advanced theoretical modeling and computational chemistry provide powerful tools for predicting the chemical behavior of molecules and for designing new reactions. scielo.org.zaresearchgate.net Density Functional Theory (DFT) and other computational methods can be used to calculate molecular properties such as vibrational frequencies, NMR chemical shifts, and reaction energy profiles. researchgate.netucl.ac.ukresearchgate.netnih.gov

For this compound, theoretical modeling can be used to predict how deuteration will affect its geometric and electronic structure, as well as its reactivity. For example, computational studies on deuterated benzoic acid have provided insights into quantum tunneling effects. comporgchem.com Similar studies on this compound could help in understanding and predicting its kinetic behavior in various reactions.

Moreover, theoretical models can be employed to design novel synthetic routes or to predict the outcomes of reactions involving this compound. This predictive capability can help to guide experimental work, saving time and resources. The synergy between theoretical modeling and experimental studies will be crucial for advancing our understanding of this and other isotopically labeled compounds.

Computational Method Property Predicted for this compound Impact on Research
Density Functional Theory (DFT)Vibrational spectra (IR, Raman)Aid in spectral assignment and interpretation
Ab initio calculationsReaction energy profilesPrediction of reaction feasibility and mechanism
Molecular Dynamics (MD)Solvation and transport propertiesUnderstanding behavior in condensed phases

Role in Fundamental Studies of Isotope Effects on Chemical Reactivity and Selectivity

One of the most significant applications of this compound is in the fundamental study of isotope effects on chemical reactivity and selectivity. The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. pharmacy180.comwikipedia.org The deuterium KIE (kH/kD) is a particularly sensitive probe of reaction mechanisms. nih.govlibretexts.orgresearchgate.netlibretexts.org

By comparing the reaction rates of 3-nitrobenzoic acid and this compound, researchers can determine the extent to which C-H bond cleavage is involved in the rate-determining step of a reaction. A significant KIE (typically > 2) suggests that the C-H bond is broken in the slowest step of the reaction. libretexts.org This information is crucial for elucidating reaction mechanisms and for designing more efficient catalysts.

Future studies could utilize this compound to investigate a wide range of chemical transformations, from simple organic reactions to complex enzymatic processes. The insights gained from these studies will contribute to a deeper understanding of the fundamental principles that govern chemical reactivity and selectivity.

Potential as a Benchmark Compound for Methodological Advancements in Isotopic Research

As analytical techniques for isotopic analysis become more sophisticated, there is a growing need for well-characterized benchmark compounds to validate new methods and to ensure the accuracy and comparability of data between different laboratories. yorku.caresearchgate.netnih.govwikipedia.org this compound, with its well-defined chemical structure and the presence of four deuterium atoms, has the potential to serve as such a benchmark compound.

The development of new mass spectrometry and NMR techniques for high-precision isotope ratio analysis could be validated using this compound. Its use as a standard could help to harmonize analytical protocols and to improve the quality of data in isotopic research.

Furthermore, as new applications for isotopically labeled compounds emerge in fields such as metabolomics and environmental science, the availability of reliable benchmark compounds like this compound will be essential for ensuring the robustness and reliability of these new methods. yorku.canih.gov

Q & A

Q. What are the key identifiers and storage conditions for 3-Nitrobenzoic-D4 acid?

The compound is identified by CAS 171777-66-5, molecular formula C₇HD₄NO₄, and molecular weight 171.14 g/mol. It is a deuterated analog of 3-nitrobenzoic acid, with four deuterium atoms replacing hydrogen at the aromatic ring positions. Storage requires protection from UV radiation and humidity, ideally at 2–8°C in airtight containers to prevent isotopic exchange .

Q. How can researchers confirm the deuterium substitution pattern in this compound?

Nuclear Magnetic Resonance (¹H NMR) is used to verify deuterium positions. The absence of proton signals at the deuterated aromatic carbons (C-2, C-3, C-5, and C-6) confirms substitution. Mass spectrometry (MS) further validates the molecular ion peak at m/z 171.14 .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust/aerosols and skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store separately from oxidizing agents .

Advanced Research Questions

Q. How does the deuterated structure of this compound influence its reactivity compared to the non-deuterated form?

Kinetic isotope effects (KIE) from deuterium substitution alter reaction rates. For example, in nitration or esterification reactions, the C-D bond’s higher stability may reduce reaction rates by 5–10% compared to C-H bonds. Computational studies (e.g., DFT) can model these effects .

Q. What methodologies resolve contradictions in reported synthesis yields for nitrobenzoic acid derivatives?

Discrepancies arise from reaction conditions (e.g., nitration time: 2–5 hours vs. 10–15 minutes in ). Systematic optimization using Design of Experiments (DoE) can identify critical variables (temperature, acid concentration). For example, sulfuric acid (95%) at 0°C with gradual warming to RT improves yield reproducibility .

Q. How can this compound be applied in corrosion inhibition studies?

Electrochemical impedance spectroscopy (EIS) and polarization tests in acidic media (e.g., 0.1 M H₂SO₄) show that the nitro group enhances adsorption on metal surfaces, forming protective layers. Deuterated analogs help trace degradation pathways via isotopic labeling in mass spectrometry .

Q. What computational approaches predict the acid dissociation constant (pKa) of this compound?

Quantum mechanical calculations (e.g., COSMO-RS) using Gaussian software with B3LYP/6-31+G(d,p) basis sets estimate pKa. Experimental validation via potentiometric titration in aqueous ethanol (25°C) aligns with theoretical values. The nitro group lowers pKa to ~3.47 compared to benzoic acid (4.76) .

Q. How does isotopic labeling with this compound enhance metabolic pathway tracing in hepatotoxicity studies?

Deuterated compounds reduce metabolic degradation rates due to the kinetic isotope effect, allowing precise tracking via LC-MS. For example, in liver microsome assays, deuterated metabolites show 20–30% slower clearance, aiding in identifying toxic intermediates like nitroso derivatives .

Methodological Guidance

Q. What analytical techniques characterize the purity of this compound?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (methanol:water = 70:30).
  • TGA : Assess thermal stability; decomposition onset >200°C confirms absence of solvents.
  • Isotopic Purity : High-resolution MS quantifies deuterium enrichment (≥98 atom% D) .

Q. How to design experiments comparing catalytic activity of deuterated vs. non-deuterated analogs?

Use a controlled reaction (e.g., esterification with methanol) under identical conditions (temperature, catalyst loading). Monitor reaction progress via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹). Rate constants (k) derived from pseudo-first-order kinetics reveal KIE .

Data Interpretation and Validation

Q. How to address inconsistencies in NMR data for deuterated aromatic compounds?

Ensure solvent deuteration (e.g., DMSO-d6) to avoid signal interference. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign deuterated positions. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What statistical methods validate reproducibility in synthesis yields?

Apply ANOVA to triplicate experiments. For example, a p-value <0.05 indicates significant variability due to factors like nitration time. Use Tukey’s HSD test to identify outlier conditions .

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